![molecular formula C20H33NO3 B5044495 1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B5044495.png)
1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound with a unique structure that combines a phenoxy group, a hydroxypropyl chain, and a tetramethylpiperidin-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol typically involves multiple steps. One common approach is to start with 2,4-dimethylphenol, which undergoes a reaction with epichlorohydrin to form 3-(2,4-dimethylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with 2,2,6,6-tetramethylpiperidin-4-ol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(2,3-Dimethylphenoxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol
- 1-(2,3-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol
Uniqueness
1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3/c1-14-7-8-18(15(2)9-14)24-13-17(23)12-21-19(3,4)10-16(22)11-20(21,5)6/h7-9,16-17,22-23H,10-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBDQJGKCMMLPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2C(CC(CC2(C)C)O)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.